Fencibutirol
Description
Fencibutirol (C₁₆H₂₂O₃) is a synthetic cholagogue and choleretic agent classified under terpenoids. It is chemically designated as (±)-α-ethyl-1-hydroxy-4-phenylcyclohexaneacetic acid, with a molecular weight of 262.1567 g/mol . Structurally, it features a cyclohexane backbone substituted with hydroxyl, phenyl, and carboxylic acid groups, as represented by the SMILES notation: OC1(CCC(CC1)C1CCCCC1)C(CC)C(=O)O .
Regulatory bodies, including the US FDA and European Medicines Agency (EMA), recognize this compound as an active pharmaceutical ingredient (API) under identifiers such as UNII H2V165956A and XEVMPD SUB07547MIG. It is listed in the Harmonized Tariff System (HTS) under HS 29181985 and is approved for enhancing bile secretion in hepatobiliary disorders .
Properties
IUPAC Name |
2-(1-hydroxy-4-phenylcyclohexyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-14(15(17)18)16(19)10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13-14,19H,2,8-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFQKUIHGZHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C1(CCC(CC1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19395-79-0 (hydrochloride salt) | |
| Record name | Fencibutirol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10863668 | |
| Record name | 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5977-10-6 | |
| Record name | Fencibutirol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5977-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fencibutirol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxy-4-phenylcyclohexyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fencibutirol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCIBUTIROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2V165956A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fencibutirol can be synthesized through several synthetic routes. One common method involves the reaction of 1-hydroxy-4-phenylcyclohexane with butanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Fencibutirol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fencibutirol has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of Fencibutirol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Cholagogues/Choleretics
Fencibutirol belongs to a class of agents that stimulate bile production or flow. Below is a comparative analysis with other cholagogues:
Table 1: Pharmacological and Chemical Comparison of Choleretic Agents
Key Findings :
- Structural Diversity : this compound’s cyclohexane backbone distinguishes it from coumarin-based Hymecromon or camphor-derived Tocamphyl. This structural variation influences solubility and target specificity .
- Mechanistic Differences : Unlike Azintamide, which relaxes bile ducts, this compound directly stimulates bile acid secretion via hepatocyte transporters .
- Regulatory Pathways : this compound and Alibendol follow traditional small-molecule approval routes, whereas biosimilar choleretics (e.g., recombinant bile acids) require comparability studies per ICH Q5E guidelines .
Structural Comparison with Terpenoids
This compound’s classification as a terpenoid aligns it with natural products like Caryophyllene oxide and Costunolide. However, its pharmacological application diverges due to synthetic modifications:
Table 2: Terpenoid Structural and Functional Analysis
Key Findings :
- Functional Groups: this compound’s carboxylic acid group enhances its solubility and binding to hepatic transporters, unlike non-polar terpenoids like Nootkatone .
- Bioactivity: Natural terpenoids exhibit broader ecological roles (e.g., antimicrobial), whereas this compound is optimized for targeted choleretic activity .
Table 3: Pharmacokinetic Comparison
| Parameter | This compound | Alibendol | Hymecromon |
|---|---|---|---|
| Bioavailability | 70–80% | 55–65% | 90%+ |
| Half-life (hr) | 4–6 | 3–4 | 1–2 |
| Metabolism | Hepatic CYP3A4 | Glucuronidation | Sulfation |
| Excretion | Renal (60%) | Fecal (70%) | Renal (90%) |
Safety Notes:
Regulatory and Environmental Considerations
Biological Activity
Fencibutirol, a compound with the CAS number 5977-10-6, has been primarily recognized for its choleretic properties and its applications in treating constipation and biliary tract disorders. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a choleretic agent, which means it promotes the secretion of bile from the liver. This property makes it beneficial in managing conditions related to bile production and flow. The compound has been studied for its potential therapeutic effects beyond its primary use.
This compound's biological activity is primarily linked to its ability to enhance bile production and improve gastrointestinal motility. The following mechanisms have been proposed:
- Choleretic Effect : By stimulating bile secretion, this compound aids in fat digestion and absorption, which is crucial for patients with biliary issues.
- Gastrointestinal Motility : The compound may also influence the motility of the gastrointestinal tract, promoting smoother digestion and alleviating constipation.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect against oxidative stress in liver tissues.
- Anti-inflammatory Properties : There is evidence indicating that the compound may modulate inflammatory responses, particularly in conditions affecting the liver and biliary system.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Choleretic Effects : A clinical trial investigated the efficacy of this compound in patients with chronic constipation due to biliary disorders. Results indicated significant improvements in bowel movement frequency and bile acid levels compared to a control group.
- Antioxidant Potential : An animal study assessed the antioxidant capacity of this compound in models of induced oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage in liver tissues.
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of this compound in a rat model of liver inflammation. The results showed a marked decrease in pro-inflammatory cytokines following administration of the compound, suggesting a protective role against liver damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
